molecular formula C9H11Cl2NO B15319365 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

Cat. No.: B15319365
M. Wt: 220.09 g/mol
InChI Key: ZDANVSNROCTBGD-UHFFFAOYSA-N
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Description

1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is a chemical compound with the molecular formula C9H11Cl2NO. . This compound is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired amino alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalysis has been explored as a green and efficient method for the synthesis of chiral intermediates, including this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison: 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is unique due to the specific positioning of the amino and hydroxyl groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

1-amino-3-(3,4-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c10-8-2-1-6(4-9(8)11)3-7(13)5-12/h1-2,4,7,13H,3,5,12H2

InChI Key

ZDANVSNROCTBGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(CN)O)Cl)Cl

Origin of Product

United States

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